Cas no 2680672-46-0 (3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

3-Fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is a fluorinated benzoic acid derivative featuring a reactive allyloxycarbonyl (Alloc) protecting group on the amino functionality. This compound is particularly valuable in synthetic organic chemistry, where the Alloc group serves as a versatile protecting group for amines, allowing selective deprotection under mild conditions. The fluorine substituent enhances its utility in medicinal chemistry and material science by influencing electronic properties and metabolic stability. Its carboxylic acid moiety further enables conjugation or derivatization, making it a flexible intermediate for constructing complex molecules. The combination of these features makes it a practical choice for peptide synthesis and targeted molecular design.
3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid structure
2680672-46-0 structure
商品名:3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
CAS番号:2680672-46-0
MF:C11H10FNO4
メガワット:239.199806690216
CID:5646472
PubChem ID:165941374

3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28276638
    • 2680672-46-0
    • 3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
    • 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
    • インチ: 1S/C11H10FNO4/c1-2-3-17-11(16)13-9-5-7(10(14)15)4-8(12)6-9/h2,4-6H,1,3H2,(H,13,16)(H,14,15)
    • InChIKey: FZSMCZNEXSUSFM-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C(=O)O)C=C(C=1)NC(=O)OCC=C

計算された属性

  • せいみつぶんしりょう: 239.05938596g/mol
  • どういたいしつりょう: 239.05938596g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 75.6Ų

3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28276638-0.25g
3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680672-46-0 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28276638-0.05g
3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680672-46-0 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28276638-5.0g
3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680672-46-0 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28276638-0.1g
3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680672-46-0 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28276638-1.0g
3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680672-46-0 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28276638-10g
3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680672-46-0
10g
$2331.0 2023-09-09
Enamine
EN300-28276638-10.0g
3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680672-46-0 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28276638-2.5g
3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680672-46-0 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28276638-5g
3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680672-46-0
5g
$1572.0 2023-09-09
Enamine
EN300-28276638-1g
3-fluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680672-46-0
1g
$541.0 2023-09-09

3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 関連文献

3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acidに関する追加情報

Introduction to 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680672-46-0)

3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, identified by its Chemical Abstracts Service (CAS) number 2680672-46-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of fluoro-substituted benzoic acids, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both fluoro and amino ester functionalities in its molecular structure makes it a particularly intriguing candidate for further investigation and development.

The structural motif of 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid consists of a benzoic acid core substituted with a fluorine atom at the 3-position and an amino ester group at the 5-position. The fluorine atom is a key feature in medicinal chemistry, as it can modulate the metabolic stability, lipophilicity, and binding affinity of a molecule. The amino ester group, derived from prop-2-en-1-yloxy (allyl oxy), introduces additional versatility in terms of chemical modifications and biological interactions. Such structural features are often exploited to enhance the pharmacological properties of drug candidates.

In recent years, there has been a surge in research focused on fluoro-substituted benzoic acids due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of these compounds as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorine atom's ability to increase metabolic resistance and improve binding interactions with target proteins has made these compounds particularly attractive for drug design.

The 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid structure presents an interesting balance between these properties. The fluoro group at the 3-position could enhance the compound's interaction with biological targets, while the amino ester moiety offers opportunities for further derivatization. This dual functionality makes it a promising scaffold for developing novel therapeutic agents. Researchers have explored similar structures in the quest to identify compounds with improved pharmacokinetic profiles and reduced side effects.

One of the most compelling aspects of 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is its potential application in modulating immune responses. Fluoro-substituted benzoic acids have been shown to exhibit immunomodulatory effects by interacting with various signaling pathways involved in inflammation and immune cell function. The presence of an amino ester group further enhances its potential as an immunomodulatory agent, as this moiety can be readily modified to influence biological activity.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid for their biological activity. Molecular docking studies have been instrumental in predicting how this compound might interact with specific protein targets, providing insights into its potential therapeutic mechanisms. These computational approaches have accelerated the discovery process, allowing researchers to prioritize compounds for further experimental validation.

In addition to its immunomodulatory potential, 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has shown promise in preclinical studies as a component of combination therapies. The ability to design molecules with multiple functional groups that can target different pathways simultaneously has become increasingly important in modern drug development. By combining fluro-substituted benzoic acids with other bioactive molecules, researchers aim to achieve synergistic effects that could lead to more effective treatments for complex diseases.

The synthesis of 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions and fluorous chemistry have been particularly useful in constructing the desired molecular framework efficiently. These synthetic strategies not only improve yield but also allow for greater control over stereochemistry, which is critical for biological activity.

The pharmacokinetic properties of 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid are another area of active investigation. Studies have begun to explore how fluorine substitution affects absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for optimizing drug candidates for clinical use. For instance, fluorine atoms can increase metabolic stability by resisting degradation from enzymes such as cytochrome P450 (CYP450), potentially leading to longer half-lives and improved bioavailability.

The role of 3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid in addressing unmet medical needs remains an exciting frontier. Ongoing research aims to uncover new therapeutic applications by leveraging its unique structural features. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. By combining expertise in organic synthesis, computational modeling, and biological testing, scientists are poised to unlock the full potential of this compound.

In conclusion,3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680672-46-0) represents a promising candidate for further development in pharmaceutical research. Its structural characteristics offer a rich foundation for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new applications and refine synthetic methodologies,this compound is likely to play an increasingly important role in addressing complex medical challenges.

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